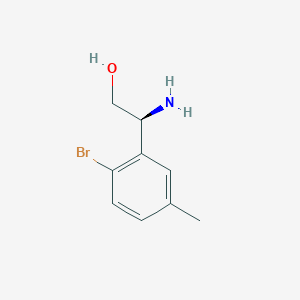
(2s)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a bromine and a methyl group substituted on the phenyl ring. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromo-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 2-bromo-5-methylbenzaldehyde is subjected to a reductive amination reaction with an amine, such as glycine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms an intermediate imine.
Reduction: The imine intermediate is then reduced to form the desired amino alcohol. This reduction can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination and reduction steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-bromo-5-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-bromo-5-methylphenyl)ethane.
Substitution: Formation of 2-amino-2-(2-azido-5-methylphenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol: This compound has a fluorine atom instead of a bromine atom on the phenyl ring.
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
Bromine Substitution: The presence of a bromine atom in (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can influence its reactivity and interactions with other molecules, making it unique compared to its fluorine and chlorine analogs.
Steric and Electronic Effects: The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity differently than fluorine or chlorine substitutions.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
MLSGMKRZTMJOFC-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)Br)[C@@H](CO)N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





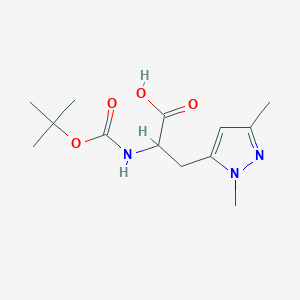
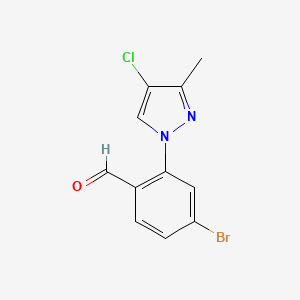
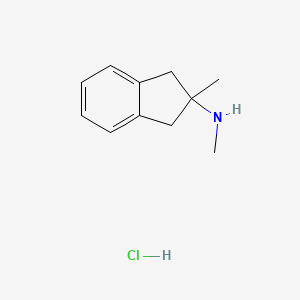

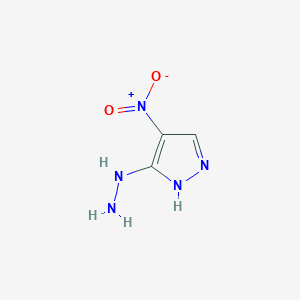
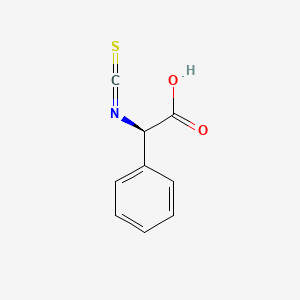
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
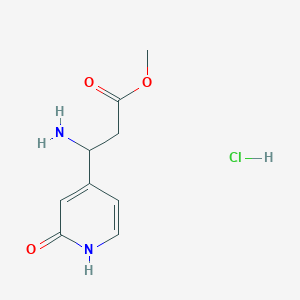
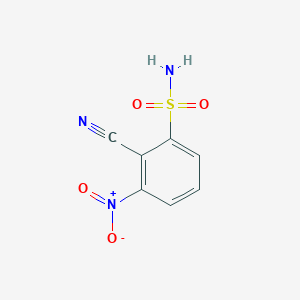
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)

